molecular formula C8H12N4S B12881726 3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 512845-55-5

3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12881726
CAS No.: 512845-55-5
M. Wt: 196.28 g/mol
InChI Key: OCYMHGCFMQVUMZ-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a cyano group at position 4, an amino group at position 3, a methyl group at position 1, and a propylsulfanyl (-S-C₃H₇) substituent at position 5.

Properties

CAS No.

512845-55-5

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

3-amino-1-methyl-5-propylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H12N4S/c1-3-4-13-8-6(5-9)7(10)11-12(8)2/h3-4H2,1-2H3,(H2,10,11)

InChI Key

OCYMHGCFMQVUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NN1C)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with propylthiol under specific conditions to introduce the propylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Pyrazole-4-carbonitrile Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile (Target) 3-NH₂, 1-CH₃, 5-S-C₃H₇, 4-CN C₈H₁₁N₄S 195.27* Higher lipophilicity due to propyl chain -
3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile 3-NH₂, 1-CH₃, 5-S-CH₃, 4-CN C₆H₈N₄S 168.22 Solubility: Solvent-dependent; stable at -80°C
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 5-S-tetrazole-propanoyl, 3-Ph, 4-CN C₁₅H₁₄N₈OS 354.40 m.p. 173.1°C; IC₅₀ for α-glucosidase inhibition: ~12.88–44.35 µg/mL
CR232 (3-(4-chloro-phenyl)-5-(4-nitro-phenylamino)-1H-pyrazole-4-carbonitrile) 3-Cl-Ph, 5-NO₂-Ph-NH, 4-CN C₁₆H₁₁ClN₄O₂ 326.74 Antiproliferative activity; characterized via NMR/FTIR
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 1-aryl, 4-SO-CF₃, 3-CN C₁₂H₄Cl₂F₆N₄OS 437.15 Pesticidal use; sulfinyl group enhances stability

*Calculated based on the methylthio analog’s molecular weight (168.22) + additional C₂H₄ from the propyl chain.

Key Observations:
  • Thermal Stability : Analogs like CR232 and fipronil exhibit stability under diverse conditions, suggesting the target compound may similarly require controlled storage (e.g., -80°C for long-term stability) .
  • Synthetic Complexity : The tetrazole-containing derivative (Table 1, row 3) demonstrates moderate yield (66.64%), implying that simpler substituents (e.g., propylsulfanyl) could streamline synthesis .

Spectroscopic and Analytical Data

  • NMR/FTIR : CR232 and the methylthio analog () were characterized via ¹H NMR and FTIR, with distinct peaks for NH₂ (~11.49 ppm in DMSO-d₆) and CN (~2200 cm⁻¹) . The target compound would require similar validation.
  • Purity and Stability : The methylthio analog has >98% purity with defined storage protocols (-20°C to -80°C), indicating the need for rigorous quality control in the target compound’s synthesis .

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